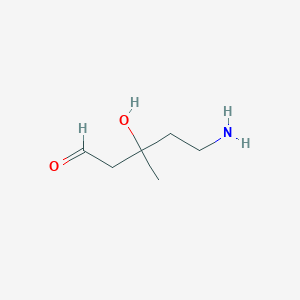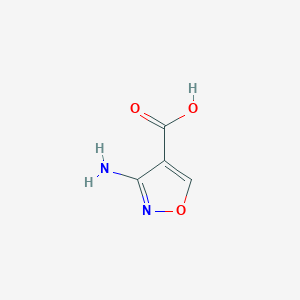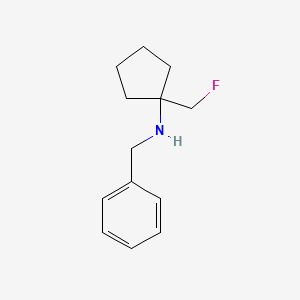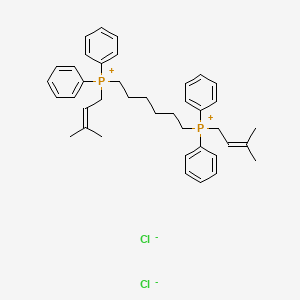
Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride is a complex organic compound with the molecular formula C40H50P2.2Cl. This compound is known for its unique structure, which includes two phosphonium groups connected by a hexane chain, each substituted with a 3-methylbut-2-en-1-yl group and diphenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride typically involves the reaction of hexane-1,6-diylbis(diphenylphosphine) with 3-methylbut-2-en-1-yl chloride in the presence of a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification steps to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphines.
Substitution: The chloride ions can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halide exchange reactions can be carried out using sodium bromide or potassium iodide in an appropriate solvent.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Bromide or iodide derivatives of the original compound.
Applications De Recherche Scientifique
Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride involves its interaction with molecular targets such as enzymes and receptors. The phosphonium groups can interact with negatively charged sites on biomolecules, leading to changes in their activity or function. The compound’s unique structure allows it to engage in multiple interactions simultaneously, enhancing its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexane-1,6-diylbis(diphenylphosphine): Lacks the 3-methylbut-2-en-1-yl groups, making it less versatile in certain applications.
Tetraphenylphosphonium chloride: Contains only one phosphonium group, limiting its ability to interact with multiple targets.
Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) bromide: Similar structure but with bromide ions instead of chloride, which can affect its reactivity and solubility.
Uniqueness
Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride stands out due to its dual phosphonium groups and the presence of 3-methylbut-2-en-1-yl substituents. These features provide enhanced reactivity and the ability to engage in diverse chemical interactions, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
81194-93-6 |
|---|---|
Formule moléculaire |
C40H50Cl2P2 |
Poids moléculaire |
663.7 g/mol |
Nom IUPAC |
3-methylbut-2-enyl-[6-[3-methylbut-2-enyl(diphenyl)phosphaniumyl]hexyl]-diphenylphosphanium;dichloride |
InChI |
InChI=1S/C40H50P2.2ClH/c1-35(2)29-33-41(37-21-11-7-12-22-37,38-23-13-8-14-24-38)31-19-5-6-20-32-42(34-30-36(3)4,39-25-15-9-16-26-39)40-27-17-10-18-28-40;;/h7-18,21-30H,5-6,19-20,31-34H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
ANWGCLHZHIVKJI-UHFFFAOYSA-L |
SMILES canonique |
CC(=CC[P+](CCCCCC[P+](CC=C(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




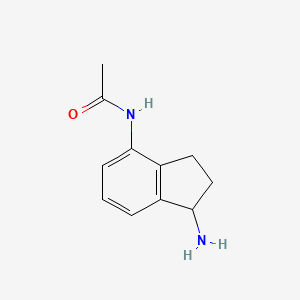
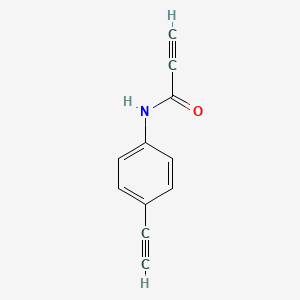
![Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13154977.png)
![[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13154981.png)
![5-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B13154992.png)
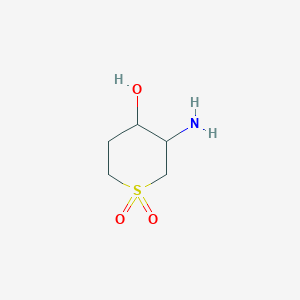
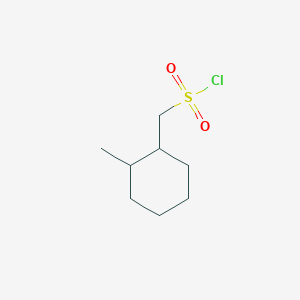
![6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13155007.png)
